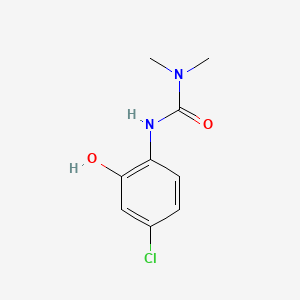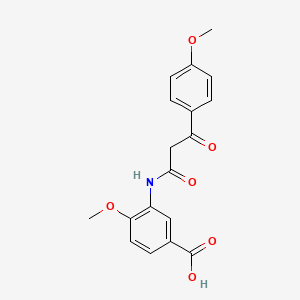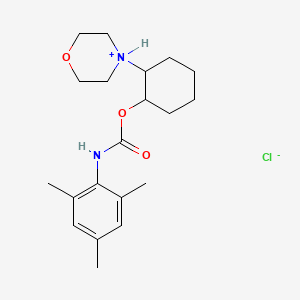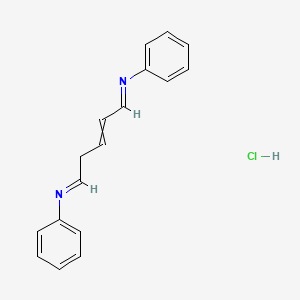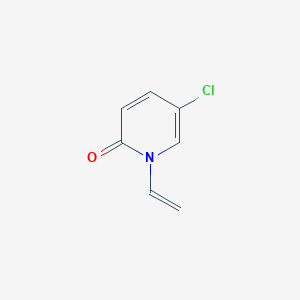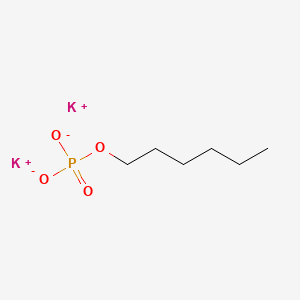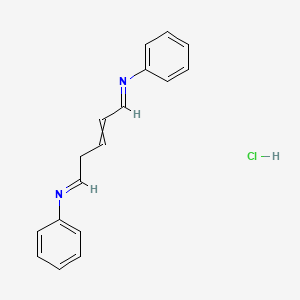
Phosphoric acid--2,2'-azanediyldi(ethan-1-ol) (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–2,2’-azanediyldi(ethan-1-ol) (1/2) is a chemical compound that combines phosphoric acid with 2,2’-azanediyldi(ethan-1-ol). This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2,2’-azanediyldi(ethan-1-ol) typically involves the reaction of phosphoric acid with 2,2’-azanediyldi(ethan-1-ol) under controlled conditions. The reaction is usually carried out in a solvent such as water or an organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors, where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization, filtration, and distillation to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–2,2’-azanediyldi(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Scientific Research Applications
Phosphoric acid–2,2’-azanediyldi(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of various industrial products, including detergents, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of phosphoric acid–2,2’-azanediyldi(ethan-1-ol) involves its interaction with molecular targets and pathways in the system it is applied to. The compound can act as a catalyst, inhibitor, or reactant, depending on the specific application. Its effects are mediated through its chemical structure, which allows it to participate in various chemical and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid–2-[2-(2-methylpropoxy)ethoxy]ethan-1-ol (1/1): A similar compound with different substituents.
2,2’-azanediylbis(ethan-1-ol): A related compound without the phosphoric acid component.
Uniqueness
Phosphoric acid–2,2’-azanediyldi(ethan-1-ol) is unique due to its combination of phosphoric acid and 2,2’-azanediyldi(ethan-1-ol), which imparts specific properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
32154-53-3 |
|---|---|
Molecular Formula |
C8H25N2O8P |
Molecular Weight |
308.27 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;phosphoric acid |
InChI |
InChI=1S/2C4H11NO2.H3O4P/c2*6-3-1-5-2-4-7;1-5(2,3)4/h2*5-7H,1-4H2;(H3,1,2,3,4) |
InChI Key |
JUTGOKJKLDZZNN-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCO.C(CO)NCCO.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


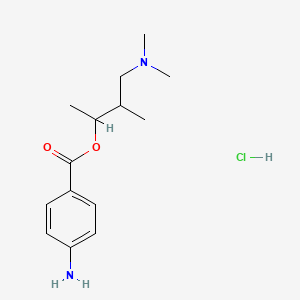

![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)

